![molecular formula C12H11NO2 B1619287 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione CAS No. 42867-34-5](/img/structure/B1619287.png)
1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione
Overview
Description
Scientific Research Applications
Organic Synthesis
This compound is utilized in the field of organic synthesis, particularly in the construction of spirocyclic and heterocyclic compounds. The presence of the pyrrole-2,5-dione moiety allows for various chemical transformations, making it a versatile intermediate for synthesizing complex organic molecules .
Pharmaceutical Research
In pharmaceutical research, “1-(4-methylbenzyl)-1H-pyrrole-2,5-dione” serves as a precursor in the synthesis of potential therapeutic agents. Its structure is amenable to modifications that can lead to the development of new drugs with antiemetic properties or as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase .
Mechanism of Action
Target of Action
Similar compounds have been found to target the enoyl- [acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted via the kidneys .
Result of Action
Similar compounds have been found to exhibit promising neuroprotective and anti-inflammatory properties .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRXXDLNTFLPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307026 | |
Record name | 1-[(4-Methylphenyl)methyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione | |
CAS RN |
42867-34-5 | |
Record name | 42867-34-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(4-Methylphenyl)methyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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